REACTION_CXSMILES
|
[CH:1]1[CH:6]=[CH:5][C:4]([O:7][C:8]2[C:13]([N+:14]([O-])=O)=[CH:12][CH:11]=[CH:10][CH:9]=2)=[CH:3][CH:2]=1.[H][H]>CO.[Pd]>[CH:1]1[CH:6]=[CH:5][C:4]([O:7][C:8]2[C:13]([NH2:14])=[CH:12][CH:11]=[CH:10][CH:9]=2)=[CH:3][CH:2]=1
|
Name
|
|
Quantity
|
16 g
|
Type
|
reactant
|
Smiles
|
C1=CC=C(C=C1)OC2=CC=CC=C2[N+](=O)[O-]
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
1.6 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Type
|
CUSTOM
|
Details
|
Shaking
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
a detectable exotherm 20-50° C.
|
Type
|
TEMPERATURE
|
Details
|
before cooling
|
Type
|
WAIT
|
Details
|
was stopped for short periods
|
Type
|
CUSTOM
|
Details
|
from rising above 50° C
|
Type
|
FILTRATION
|
Details
|
The reaction was then filtered through celite
|
Type
|
CONCENTRATION
|
Details
|
concentrated in high vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
C1=CC=C(C=C1)OC2=CC=CC=C2N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 72.9 mmol | |
AMOUNT: MASS | 13.5 g | |
YIELD: PERCENTYIELD | 98% | |
YIELD: CALCULATEDPERCENTYIELD | 98.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |